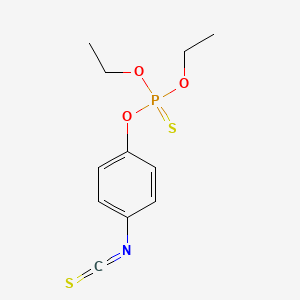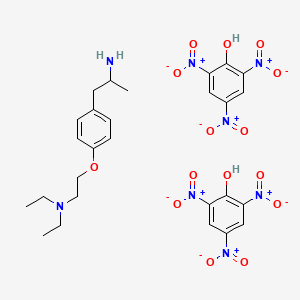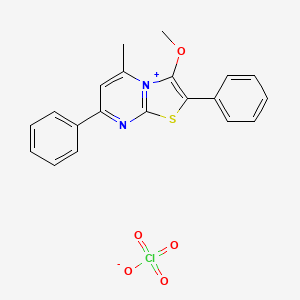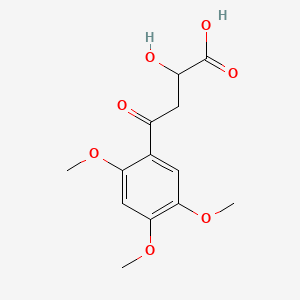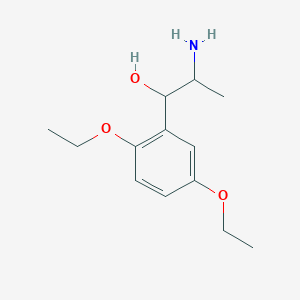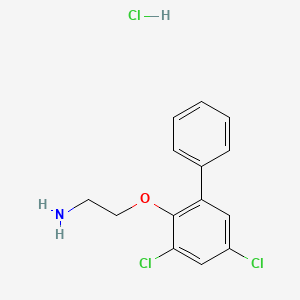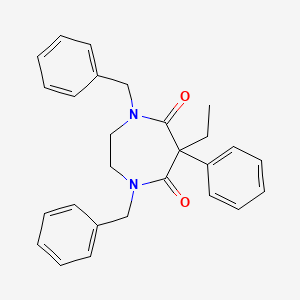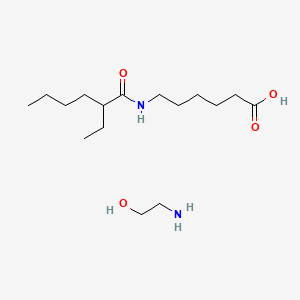
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one is a heterocyclic compound that belongs to the class of thiadiazolo-thieno-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a thieno-pyrimidine system
准备方法
合成路线和反应条件
2,6,7-三甲基-8H-(1,3,4)噻二唑并[3,2-a]噻吩并[2,3-d]嘧啶-8-酮的合成通常涉及在特定条件下,适当起始原料的反应。一种常见的方法涉及噻吩并嘧啶衍生物与噻二唑前体的环化。 反应条件通常包括使用强酸或碱作为催化剂,并且反应在升高的温度下进行,以促进环化过程 .
工业生产方法
在工业环境中,该化合物的生产可能涉及使用与实验室中类似的反应条件的大规模合成。 该过程针对更高的收率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶或色谱,以分离所需的产物 .
化学反应分析
反应类型
2,6,7-三甲基-8H-(1,3,4)噻二唑并[3,2-a]噻吩并[2,3-d]嘧啶-8-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂,如过氧化氢或高锰酸钾进行氧化。
还原: 还原反应可以使用还原剂,如硼氢化钠或氢化铝锂进行。
常用试剂和条件
这些反应通常需要特定的试剂和条件:
氧化: 酸性介质中的过氧化氢。
还原: 醇溶剂中的硼氢化钠。
取代: 碱存在下的胺或硫醇等亲核试剂.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生亚砜或砜,而还原可能会产生相应的醇或胺 .
科学研究应用
化学: 它用作合成更复杂分子和材料的构建块。
生物学: 该化合物表现出抗菌和抗真菌特性,使其成为开发新型抗生素的候选药物。
医学: 研究表明,它由于能够抑制参与癌细胞增殖的特定酶,因此具有作为抗癌剂的潜力。
工业: 它用于开发具有独特电子和光学特性的新材料.
作用机制
2,6,7-三甲基-8H-(1,3,4)噻二唑并[3,2-a]噻吩并[2,3-d]嘧啶-8-酮发挥其作用的机制涉及与特定分子靶标的相互作用。例如,其抗菌活性归因于其破坏细菌细胞膜和抑制必需酶的能力。 在癌症研究中,该化合物被发现抑制诸如拓扑异构酶之类的酶,该酶对于癌细胞的 DNA 复制至关重要 .
相似化合物的比较
类似化合物
1,3,4-噻二唑衍生物: 这些化合物共享噻二唑环并表现出类似的生物活性。
噻吩[2,3-d]嘧啶: 这些化合物具有类似的噻吩并嘧啶结构,并且正在研究它们的药理特性.
独特性
2,6,7-三甲基-8H-(1,3,4)噻二唑并[3,2-a]噻吩并[2,3-d]嘧啶-8-酮之所以独特,是因为它具有特定的取代模式以及噻二唑和噻吩并嘧啶环的组合。这种独特的结构使其具有独特的化学反应活性和生物活性,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
88753-86-0 |
|---|---|
分子式 |
C10H9N3OS2 |
分子量 |
251.3 g/mol |
IUPAC 名称 |
4,5,11-trimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C10H9N3OS2/c1-4-5(2)15-8-7(4)9(14)13-10(11-8)16-6(3)12-13/h1-3H3 |
InChI 键 |
KPUWBMGWGRFNLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)

